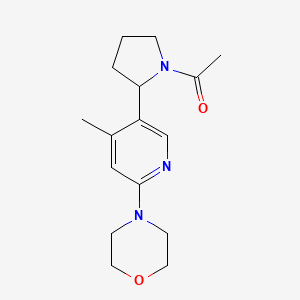

1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone

Description

Systematic Nomenclature and CAS Registry Information

The compound is formally named 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone under IUPAC nomenclature. This name reflects its core structure: a pyrrolidine ring substituted at the 1-position with an ethanone group and at the 2-position with a pyridine derivative bearing methyl and morpholine substituents. The Chemical Abstracts Service (CAS) Registry Number assigned to this compound is 1352525-79-1 , a unique identifier critical for unambiguous referencing in chemical databases and regulatory documents.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₆H₂₃N₃O₂ , corresponding to a molecular weight of 289.37 g/mol . This calculation aligns with the atomic composition: 16 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms. The molecular weight is consistent with the presence of a moderately sized heterocyclic framework and absence of heavy atoms.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₂ |

| Molecular Weight (g/mol) | 289.37 |

| CAS Registry Number | 1352525-79-1 |

Structural Features: Pyridine-Morpholine-Pyrrolidine Hybrid Architecture

The compound’s structure is defined by three interconnected heterocyclic systems:

- Pyridine Core : A six-membered aromatic ring with nitrogen at the 3-position. The pyridine moiety is substituted at the 4-position with a methyl group (-CH₃) and at the 6-position with a morpholine group.

- Morpholine Substituent : A saturated six-membered ring containing one oxygen and one nitrogen atom, linked to the pyridine ring via a single bond. Morpholine contributes to the compound’s polarity and potential hydrogen-bonding capacity.

- Pyrrolidine-Ethanone System : A five-membered saturated nitrogen ring (pyrrolidine) attached to the pyridine core at the 3-position. The pyrrolidine’s 1-position is functionalized with an ethanone group (-COCH₃), introducing a ketone moiety that may influence reactivity and solubility.

The SMILES notation (CC(N1C(C2=C(C)C=C(N3CCOCC3)N=C2)CCC1)=O) further elucidates connectivity: the pyridine ring (C1=C(C)C=C(N2CCOCC2)N=C1) is fused to the pyrrolidine ring (N1C(CCCC1)), with the ethanone group (C(=O)C) completing the structure. This hybrid architecture suggests potential for diverse intermolecular interactions, including π-π stacking (pyridine), hydrogen bonding (morpholine), and hydrophobic interactions (methyl groups).

X-ray Crystallographic Characterization of Related Analogues

While X-ray crystallographic data specific to 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone are not publicly available, studies on structurally related analogues provide methodological insights. For example, the crystal structure of PF-04447943 (a pyrrolidine-pyrazolopyrimidine derivative) revealed precise bond angles and conformations critical for target engagement. Similarly, X-ray analysis of tryptophan hydroxylase inhibitors highlighted the role of heterocyclic planarity and substituent orientation in molecular recognition.

In the case of pyrrolidinone derivatives , such as (3S,5S)-5-biphenyl-4-ylmethyl-3-methylpyrrolidin-2-one, crystallographic studies demonstrated the influence of stereochemistry on ring puckering and intermolecular packing. These findings underscore the importance of advanced structural characterization techniques—such as X-ray diffraction and NMR spectroscopy —in elucidating the three-dimensional conformation of complex heterocycles like 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone. Future studies could employ similar methodologies to resolve its solid-state structure and correlate it with physicochemical properties.

Properties

Molecular Formula |

C16H23N3O2 |

|---|---|

Molecular Weight |

289.37 g/mol |

IUPAC Name |

1-[2-(4-methyl-6-morpholin-4-ylpyridin-3-yl)pyrrolidin-1-yl]ethanone |

InChI |

InChI=1S/C16H23N3O2/c1-12-10-16(18-6-8-21-9-7-18)17-11-14(12)15-4-3-5-19(15)13(2)20/h10-11,15H,3-9H2,1-2H3 |

InChI Key |

CKDJBMNSHODDPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2C(=O)C)N3CCOCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of catalysts and specific temperature controls to ensure the correct formation of the rings and the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperature controls to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions may introduce new functional groups such as halides or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone exhibit significant anticancer properties. A study conducted on similar morpholinopyridine derivatives showed promising results against various cancer cell lines, indicating the potential for this compound in developing new anticancer therapies . The mechanism of action appears to involve the inhibition of specific cellular pathways crucial for cancer cell proliferation.

Neuropharmacology

The compound's structural similarity to known neuroactive agents suggests its potential as a neuropharmacological agent. Investigations into its effects on neurotransmitter systems have revealed that it may influence dopaminergic and serotonergic pathways, which are critical in treating neurological disorders such as depression and anxiety .

Pharmacological Studies

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of compounds related to 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone. In vitro tests demonstrated significant antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents . The structure-activity relationship (SAR) studies indicate that modifications in the pyrrolidine ring can enhance antimicrobial potency.

Analgesic Effects

Preliminary research suggests that this compound may possess analgesic properties, potentially useful in pain management therapies. The interaction with nociceptin/orphanin FQ receptors has been hypothesized as a mechanism for its analgesic effects, aligning with findings from studies on similar morpholine-containing compounds .

Material Science Applications

Polymer Chemistry

The unique chemical structure of 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone allows for its incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Research into its use as a monomer or additive in polymer synthesis has shown potential for creating high-performance materials suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Solubility :

- The morpholine group in the target compound enhances water solubility compared to methoxy or tert-butyldimethylsilyloxy substituents in analogs . Morpholine’s oxygen atom facilitates hydrogen bonding, improving bioavailability.

- The tert-butyldimethylsilyloxy group in the fluoronicotinaldehyde oxime derivative significantly increases molecular weight and lipophilicity, likely reducing aqueous solubility .

Reactivity Profiles: The pyrrolidin-1-yl-ethanone group in the target compound may act as a hydrogen bond acceptor, influencing interactions with biological targets. In contrast, the enone system in (E)-1-(4-morpholinophenyl)-3-phenyl-prop-2-en-1-one could participate in covalent binding via Michael addition .

Biological Implications: Morpholine-containing compounds are often associated with kinase inhibition (e.g., PI3K/mTOR inhibitors), while pyrrolidine rings are common in GPCR ligands.

Biological Activity

1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone, also known by its chemical identifier CID 102543263, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and features a pyrrolidine ring substituted with a morpholinopyridine moiety. The structural complexity suggests diverse interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone exhibits activity as a selective inhibitor of certain kinases. Kinase inhibitors are crucial in cancer therapy as they can interfere with signaling pathways that promote tumor growth. The compound's selectivity may reduce off-target effects, enhancing its therapeutic profile.

Table 1: Summary of Biological Activities

Pharmacological Effects

1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone has shown promising results in several pharmacological studies:

- Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including melanoma and colorectal cancer models. This effect is attributed to its ability to block key signaling pathways involved in cell growth and survival.

- Neuroprotective Properties : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially through the modulation of neuroinflammatory responses. This could have implications for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry highlighted the efficacy of 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone against melanoma cells. The compound was found to induce apoptosis via the mitochondrial pathway, significantly reducing cell viability at low micromolar concentrations .

Case Study 2: Neuroprotection Research

In a model of neurodegeneration, researchers investigated the effects of this compound on neuronal survival. Results indicated that treatment with the compound reduced markers of oxidative stress and inflammation, suggesting a protective mechanism against neuronal damage .

Q & A

Q. What are the common synthetic routes for 1-(2-(4-Methyl-6-morpholinopyridin-3-yl)pyrrolidin-1-yl)ethanone, and what key reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as:

- Condensation : Reacting morpholine-substituted pyridine derivatives with pyrrolidine intermediates under basic conditions (e.g., sodium hydroxide in ethanol at 200°C) .

- Cyclization : Utilizing acid chlorides (e.g., dichlorofluorophenyl acid chloride) to form pyrrolidine rings via nucleophilic acyl substitution .

- Catalyst Optimization : Lithium hydroxide or other bases are critical for facilitating guanidine-mediated cyclization steps, with refluxing ethanol as a solvent .

Key variables include temperature (e.g., 200°C vs. reflux conditions), solvent polarity, and catalyst selection, which directly impact yield (reported 60-85% in analogs) and purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- NMR Spectroscopy : Focus on δ 2.5–3.5 ppm for morpholine N-CH₂ protons and δ 1.8–2.2 ppm for pyrrolidine CH₂ groups. Aromatic protons in the pyridine ring appear at δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : Look for molecular ion peaks (e.g., m/z ≈ 289 for analogs) and fragmentation patterns indicative of morpholine and pyrrolidine cleavage .

- IR Spectroscopy : Carbonyl stretches (C=O) near 1680–1720 cm⁻¹ confirm the ethanone moiety .

Table 1 : Key Spectral Markers

| Technique | Marker | Significance |

|---|---|---|

| ¹H NMR | δ 3.7–4.0 (morpholine O-CH₂) | Confirms morpholine integration |

| ¹³C NMR | ~205 ppm (ketone C=O) | Validates ethanone structure |

| MS | [M+H]⁺ peak | Molecular weight verification |

Advanced Research Questions

Q. How can contradictory data regarding the biological activity of morpholine-containing analogs guide pharmacological assay design for this compound?

- Methodological Answer : Discrepancies in antimicrobial or antitumor activity across studies (e.g., MIC variations from 2–50 µg/mL) suggest:

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., cisplatin) to normalize results.

- SAR Analysis : Compare substituent effects (e.g., methyl vs. chloro groups on the pyridine ring) to isolate bioactivity drivers .

- Dose-Response Curves : Employ IC₅₀ calculations to quantify potency differences under varying pH or serum conditions .

Q. What strategies resolve discrepancies in reaction yields when optimizing catalysts for pyrrolidin-1-yl ethanone derivatives?

- Methodological Answer : Conflicting yields (e.g., 60% with NaOH vs. 75% with LiOH in analogs) can be addressed via:

- Design of Experiments (DoE) : Systematic variation of catalyst concentration, temperature, and solvent polarity to identify optimal conditions.

- Kinetic Studies : Monitor reaction progress via TLC or HPLC to pinpoint rate-limiting steps (e.g., guanidine incorporation) .

- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization or oxidation) and adjust reducing agents or inert atmospheres .

Q. In computational modeling, which parameters are critical for predicting this compound’s binding affinity to kinase targets?

- Methodological Answer :

- Docking Simulations : Prioritize hydrogen bonding between the morpholine oxygen and kinase active sites (e.g., ATP-binding pockets) .

- Molecular Dynamics (MD) : Assess conformational stability of the pyrrolidine ring (RMSD < 2.0 Å over 100 ns simulations) .

- Free Energy Calculations : Use MM-PBSA to evaluate contributions from hydrophobic interactions (e.g., methyl groups) and solvation effects .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate NMR assignments with 2D techniques (e.g., HSQC) to resolve signal overlap in aromatic regions .

- Experimental Design : For bioactivity studies, include positive controls (e.g., fluconazole for antifungal assays) and triplicate replicates to ensure statistical significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.